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molecular formula C12H14N4O2 B8799355 tert-Butyl 2-cyano-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 365996-88-9

tert-Butyl 2-cyano-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Cat. No. B8799355
M. Wt: 246.27 g/mol
InChI Key: YRJMOLPRUOARMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906649B2

Procedure details

A solution of tert-butyl 2-cyano-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (150 mg) in trifluoroacetic acid and dichloromethane (1:1, 1 mL) was stirred for one h and evaporated. The residue was purified by flash column chromatography (silica, 0-4% methanol containing 10% ammonium hydroxide in dichloromethane) to yield 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:4]=[CH:5][C:6]2[CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][C:7]=2[N:8]=1)#[N:2]>FC(F)(F)C(O)=O.ClCCl>[N:8]1[C:7]2[CH2:9][NH:10][CH2:11][C:6]=2[CH:5]=[N:4][C:3]=1[C:1]#[N:2]

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C(#N)C=1N=CC2=C(N1)CN(C2)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (silica, 0-4% methanol containing 10% ammonium hydroxide in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC2=C1CNC2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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